molecular formula C11H11FO B1583975 8-Fluoro-1-benzosuberone CAS No. 24484-21-7

8-Fluoro-1-benzosuberone

Cat. No.: B1583975
CAS No.: 24484-21-7
M. Wt: 178.2 g/mol
InChI Key: INDIENDTRXERIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1-benzosuberone is an organic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol It is a fluorinated derivative of benzosuberone, characterized by the presence of a fluorine atom at the 8th position of the benzosuberone ring

Properties

IUPAC Name

3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDIENDTRXERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342154
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-21-7
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Procedure:

  • Reagents: this compound (1 equivalent), aromatic or heterocyclic aldehyde (1 equivalent), potassium hydroxide (KOH, 1 equivalent), ethanol as solvent.
  • Conditions: Stirring at room temperature for about 1 hour.
  • Outcome: Formation of 2-arylidene-8-fluoro-1-benzosuberone derivatives (compounds 2a-c or 2a-f depending on aldehyde used).

Examples of Aldehydes Used:

Aldehyde Type Example Substituents Resulting Derivative Code
Heterocyclic aldehydes 4-pyridinecarboxaldehyde, 3-thiophenecarboxaldehyde, 5-chloro-2-furan carboxaldehyde 2a-c
Aromatic aldehydes Benzaldehyde, 4-fluoro, 3,4-dimethoxy, 4-N,N-dimethylamino, 4-amino, 4-(pyridine-3-yl) benzaldehyde 2a-f

Reaction Scheme Summary:

$$
\text{this compound} + \text{Aldehyde} \xrightarrow[\text{Ethanol}]{\text{KOH, RT}} \text{2-Arylidene-1-benzosuberone derivatives}
$$

This Knoevenagel-type condensation is efficient and yields crystalline products that can be purified by filtration and recrystallization.

Subsequent Transformations of Arylidene Derivatives

The arylidene derivatives serve as versatile intermediates for further functionalization to yield biologically active heterocycles:

Transformation Reagents/Conditions Products Yield (%) Notes
Pyrimidin-2-one derivatives Reflux with urea in ethanolic KOH (8 h) Pyrimidinone derivatives (6a-c) ~65 IR bands at 1720-1725 cm⁻¹ (C=O)
2-Aminopyrimidine derivatives Reflux with guanidine hydrochloride in ethanolic KOH (11 h) Aminopyrimidine derivatives (7a-c) ~82 NH and NH2 bands in IR spectra
Pyrazole derivatives Treatment with phenylhydrazine + triethylamine catalyst Pyrazole derivatives (4c-e) Not specified Catalytic conditions
Pyrane ring systems Stirring with malononitrile and piperidine catalyst in ethanol Cyanoaminopyrane derivatives (3) Not specified Base-catalyzed cyclization
Pyridine-3-carbonitriles Reaction with malononitrile and ammonium acetate + triethylamine Pyridine derivatives (6a,b) Not specified Multi-step condensation

These transformations highlight the synthetic utility of this compound as a key precursor for diverse heterocyclic frameworks with potential cytotoxic and antitumor activities.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature/Time Yield (%) Notes
Knoevenagel condensation This compound + aldehyde + KOH in ethanol Room temperature, 1 h Not specified (high) Precipitate formation, easy isolation
Pyrimidinone formation Arylidene derivative + urea + ethanolic KOH Reflux, 8 h 65 Characteristic IR bands
Aminopyrimidine formation Arylidene derivative + guanidine HCl + ethanolic KOH Reflux, 11 h 82 IR confirms NH/NH2 groups
Pyrazole synthesis Arylidene derivative + phenylhydrazine + triethylamine Reflux or stirring Not specified Catalytic reaction
Pyrane ring synthesis Arylidene derivative + malononitrile + piperidine Stirring, RT Not specified Base-catalyzed cyclization

Analytical Characterization Data

  • Infrared Spectroscopy (IR): Key absorption bands for carbonyl (C=O) groups around 1720-1740 cm⁻¹; NH and NH2 stretching bands between 3200-3500 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with aromatic protons, methylene groups of the cycloheptene ring, and characteristic signals for heterocyclic protons.
  • Mass Spectrometry (MS): Molecular ion peaks corresponding to expected molecular weights; fragmentation patterns consistent with substituents.

Research Findings and Significance

  • The condensation reactions are straightforward, efficient, and yield crystalline products suitable for further chemical transformations.
  • The presence of the fluorine atom at the 8-position influences the electronic properties and reactivity of the benzosuberone core, facilitating the formation of various heterocyclic derivatives.
  • The derivatives synthesized via these methods have been screened for anticancer activity, indicating the biological relevance of these preparation methods.
  • The synthetic strategy is versatile, allowing incorporation of diverse substituents through choice of aldehyde and subsequent reaction partners.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1-benzosuberone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Synthesis

Key Precursor in Organic Synthesis
8-Fluoro-1-benzosuberone serves as a crucial precursor in the synthesis of fluorine-substituted derivatives of cinnamaldehyde and other complex organic molecules. It has been employed to synthesize various heterocyclic compounds with potential biological activities, making it valuable for researchers exploring new chemical entities .

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Intramolecular Cyclization : This method involves the cyclization of carboxylic acids using Brønsted acids or acyl halides.
  • Functional Group Modification : Researchers have successfully modified the compound to create derivatives such as 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde through a trifunctionalization process .

Chemical Reactions
this compound undergoes various reactions, including:

  • Oxidation : Converts to carboxylic acids or oxidized derivatives.
  • Reduction : Produces alcohols or reduced forms.
  • Substitution : The fluorine atom can be replaced with other functional groups under specific conditions.

Biological Applications

Potential Anti-Cancer Agent
Research has indicated that this compound may possess anti-tumor properties. Studies have shown its efficacy against specific cancer cell lines, making it a candidate for further investigation as an anti-cancer therapeutic agent. The compound is part of a class of therapeutics known as vascular targeting agents (VTAs), which are designed to disrupt tumor blood supply and inhibit cancer cell proliferation .

Development of Novel Heterocycles
The compound has also been utilized in synthesizing novel heterocyclic ring systems that exhibit promising biological activities. These derivatives have been investigated for their potential as inhibitors of tubulin assembly, which is crucial for cancer cell division and growth .

Industrial Applications

Material Science
Due to its unique structural characteristics, this compound is valuable in developing new materials and chemical processes. Its fluorinated nature may enhance the properties of polymers and other materials used in various industrial applications .

Case Studies and Research Findings

Several studies highlight the compound's versatility in research:

  • Vascular Targeting Agents (VTAs) Development :
    • A series of benzosuberene analogues derived from this compound demonstrated strong inhibition of tubulin assembly and potent cytotoxicity against human cancer cell lines. Notable examples include compounds KGP18 and KGP156, which showed significant anti-cancer activity at low concentrations .
  • Structure-Activity Relationship (SAR) Studies :
    • Researchers prepared eleven new benzosuberene-based analogues to explore functional group modifications at the C-1 position. These studies aimed to extend SAR knowledge related to benzosuberene anti-cancer agents, confirming the importance of fluorine substitution for enhancing biological activity .
  • Synthetic Methodology Improvements :
    • A revised synthetic approach utilizing ring-closing metathesis (RCM) has improved the efficiency of synthesizing benzosuberene analogues from this compound, demonstrating advancements in organic synthesis techniques .

Mechanism of Action

The mechanism of action of 8-Fluoro-1-benzosuberone involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, contributing to its pharmacological properties .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-1-benzosuberone stands out due to its specific fluorine substitution at the 8th position, which imparts unique chemical and biological properties

Biological Activity

8-Fluoro-1-benzosuberone is a fluorinated organic compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. This article provides an overview of its biological activities, synthetic applications, and relevant research findings.

  • Molecular Formula : C11H11FO
  • Molecular Weight : 178.20 g/mol

The compound's structure allows for various modifications, making it a versatile precursor in organic synthesis.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits promising anti-tumor properties. It has been utilized in synthesizing derivatives that show efficacy against various cancer cell lines, including breast, colon, and prostate cancers. For instance, studies have reported that derivatives synthesized from this compound demonstrate significant cytotoxicity, with some exhibiting GI50 values in the nanomolar range against human cancer cells .

2. Antimicrobial Properties

The compound has also shown antimicrobial activity. A study highlighted the synthesis of substituted benzosuberones that exhibited bacteriostatic effects against several bacterial strains. The derivatives synthesized using this compound as a synthon were evaluated for their antimicrobial properties, demonstrating potential as new antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with biological targets through various mechanisms:

  • Inhibition of Tubulin Assembly : Some analogs derived from this compound act as inhibitors of tubulin assembly, which is a crucial process in cell division. This mechanism contributes to their cytotoxic effects in cancer cells .
  • Antioxidant Activity : Certain derivatives have shown antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress within cells .

Synthetic Applications

This compound serves as a key precursor in synthesizing various heterocyclic compounds with potential biological activities. Notable synthetic routes include:

  • Condensation with Heterocyclic Aldehydes : This method yields a variety of arylidene derivatives that can be further modified to enhance biological activity .
  • Synthesis of Fluorinated Derivatives : The introduction of fluorine atoms into the molecular structure has been shown to improve the pharmacological profiles of the resulting compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant cytotoxicity against breast, colon, and prostate cancer cells
AntimicrobialBacteriostatic effects on various bacterial strains
Tubulin InhibitionInhibits tubulin assembly, affecting cell division
AntioxidantReduces oxidative stress in cells

Case Study: Synthesis and Evaluation

A study conducted by Gad and Nassar (2017) explored the synthesis of novel pyrimidine and pyrazole derivatives from this compound. These derivatives were evaluated for their anti-tumor activity against three human cancer cell lines (breast, colon, and prostate), revealing promising results with some compounds demonstrating potent cytotoxicity .

Q & A

Q. What statistical approaches ensure robustness in reproducibility studies for synthetic protocols?

  • Methodological Answer : Perform triplicate runs under identical conditions to calculate standard deviations. Use ANOVA to identify significant variables (e.g., catalyst type, solvent). Apply Bayesian statistics to model uncertainty in yield predictions. For outlier detection, leverage Grubbs’ test or Q-test during data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-1-benzosuberone
Reactant of Route 2
8-Fluoro-1-benzosuberone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.